molecular formula C11H8FN7O2 B1392454 3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide CAS No. 1255783-18-6

3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B1392454
CAS No.: 1255783-18-6
M. Wt: 289.23 g/mol
InChI Key: NPUZPDNQGIQECZ-UHFFFAOYSA-N
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Description

The compound “3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological and pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and oxadiazole rings, as well as the fluorophenyl group, would significantly influence its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its electronegativity and polarity .

Scientific Research Applications

Antimicrobial Activities

A significant area of application for this compound is in the field of antimicrobial activities. Research indicates that derivatives of 1,2,4-triazole, 1,3,4-oxadiazole, and related compounds exhibit notable antimicrobial properties. For example, Başoğlu et al. (2013) synthesized azole derivatives, including 1,2,4-triazole, and evaluated them for antimicrobial activities, finding some to be effective against tested microorganisms (Başoğlu et al., 2013). Similarly, Dengale et al. (2019) reported on the antimicrobial activity of novel 1,2,4-triazole derivatives derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide (Dengale et al., 2019). These studies highlight the potential of such compounds in combating various microbial infections.

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of diverse heterocyclic compounds. For instance, Bonacorso et al. (2017) synthesized a series of (1H-1,2,3-triazol-4-yl)carbohydrazides, which are structurally related to 3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide. These compounds were used as building blocks for constructing various fluorinated heterocycles (Bonacorso et al., 2017). Chen et al. (2008) synthesized new heterocyclic compounds, combining 1,2,3-triazolyl and isoxazolyl in a single molecule, which is indicative of the versatility of such compounds in chemical synthesis (Chen et al., 2008).

Biological Activities

Various studies have explored the biological activities of compounds related to this compound. Farghaly et al. (2012) synthesized indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives, evaluating them for antineoplastic activity, which suggests potential applications in cancer research (Farghaly et al., 2012). The synthesis and biological activity of 1,2,4- and 1,3,4-oxadiazoles by Obushak et al. (2008) further demonstrate the broad spectrum of biological activities these compounds may possess (Obushak et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Biochemical Analysis

Biochemical Properties

3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine in the nervous system . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, it affects gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes. These changes in gene expression can subsequently impact cellular metabolism, leading to alterations in metabolic flux and the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby affecting biochemical pathways. Additionally, it may activate certain enzymes by binding to allosteric sites, leading to conformational changes that enhance their activity. The compound also influences gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function . The stability of the compound can be influenced by various factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade into different metabolites, which can have distinct biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, modulation of cell signaling pathways, and changes in gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and alterations in physiological functions. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through processes such as hydroxylation, N-dealkylation, and conjugation with glucuronic acid or sulfate. These metabolic reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the detoxification and elimination of the compound from the body. The metabolites produced during these processes can have different biological activities and may contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it may bind to specific proteins or be sequestered in certain cellular compartments, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of the compound can determine its biological activity and the specific cellular processes it influences.

Properties

IUPAC Name

3-[1-(3-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN7O2/c12-6-2-1-3-7(4-6)19-5-8(16-18-19)9-14-11(21-17-9)10(20)15-13/h1-5H,13H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZPDNQGIQECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)C3=NOC(=N3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Reactant of Route 2
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Reactant of Route 3
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Reactant of Route 4
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Reactant of Route 5
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide

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